molecular formula C16H21N3O3S B268841 3-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

3-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No. B268841
M. Wt: 335.4 g/mol
InChI Key: UDMSQGIHGRKWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as PCTA-TFM and has garnered interest due to its unique chemical structure and potential therapeutic benefits. In

Scientific Research Applications

PCTA-TFM has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. Research has shown that PCTA-TFM has the potential to act as an inhibitor of certain enzymes, making it a potential therapeutic agent for the treatment of various diseases. Additionally, PCTA-TFM has been studied for its potential use in the development of new drugs and as a tool for studying biochemical pathways.

Mechanism of Action

The mechanism of action of PCTA-TFM involves its ability to inhibit certain enzymes. Specifically, PCTA-TFM has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes. By inhibiting this enzyme, PCTA-TFM has the potential to affect various biological pathways and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Research has shown that PCTA-TFM has a range of biochemical and physiological effects. In addition to its ability to inhibit carbonic anhydrase, PCTA-TFM has been shown to affect the activity of other enzymes and proteins. It has also been shown to have potential anti-inflammatory and anti-cancer properties. Additionally, PCTA-TFM has been shown to affect the activity of certain neurotransmitters, potentially making it a therapeutic agent for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of PCTA-TFM is its unique chemical structure, which makes it a potentially valuable tool for studying biochemical pathways and developing new drugs. Additionally, PCTA-TFM has been shown to have a range of potential therapeutic benefits, making it a promising candidate for further study. However, there are also limitations to using PCTA-TFM in lab experiments. For example, the synthesis method for PCTA-TFM can be complex and time-consuming, making it difficult to produce in large quantities. Additionally, further research is needed to fully understand the potential side effects and limitations of using PCTA-TFM in scientific research.

Future Directions

There are many potential future directions for research on PCTA-TFM. One area of interest is the development of new drugs based on the structure of PCTA-TFM. Additionally, further research is needed to fully understand the potential therapeutic benefits and limitations of using PCTA-TFM in the treatment of various diseases. Finally, PCTA-TFM could be used as a tool for studying various biochemical pathways and developing a better understanding of how enzymes and proteins function in the body.
Conclusion:
In conclusion, PCTA-TFM is a chemical compound that has garnered interest for its unique chemical structure and potential applications in scientific research. The synthesis method for PCTA-TFM is complex, but its potential therapeutic benefits and ability to inhibit certain enzymes make it a promising candidate for further study. While there are limitations to using PCTA-TFM in lab experiments, there are many potential future directions for research on this compound, including the development of new drugs and a better understanding of biochemical pathways.

Synthesis Methods

PCTA-TFM can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 3-aminobenzoic acid with propanoyl chloride to form 3-(propanoylamino)benzoic acid. The resulting product is then reacted with thiourea to form 3-(propanoylcarbamothioyl)amino)benzoic acid. This product is then reacted with tetrahydrofuran-2-carboxaldehyde to form 3-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide.

properties

Product Name

3-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-3-(propanoylcarbamothioylamino)benzamide

InChI

InChI=1S/C16H21N3O3S/c1-2-14(20)19-16(23)18-12-6-3-5-11(9-12)15(21)17-10-13-7-4-8-22-13/h3,5-6,9,13H,2,4,7-8,10H2,1H3,(H,17,21)(H2,18,19,20,23)

InChI Key

UDMSQGIHGRKWND-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)NCC2CCCO2

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)NCC2CCCO2

Origin of Product

United States

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